molecular formula C12H21N3O4 B12925111 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine CAS No. 918444-87-8

2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine

Cat. No.: B12925111
CAS No.: 918444-87-8
M. Wt: 271.31 g/mol
InChI Key: SXSRFXILHAMHJL-UHFFFAOYSA-N
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Description

2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of tert-Butoxyethoxy Group: The tert-butoxyethoxy group is introduced through an etherification reaction. This can be achieved by reacting the intermediate compound with tert-butyl bromoacetate in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The tert-butoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various alkoxy-substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with biological macromolecules, which can lead to the discovery of new drugs or biochemical tools.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug development and pharmacology.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with a butoxyethoxy group instead of tert-butoxyethoxy.

    2-(2-Methoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with a methoxyethoxy group.

    2-(2-Ethoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with an ethoxyethoxy group.

Uniqueness

2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties

Properties

CAS No.

918444-87-8

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyrimidin-5-amine

InChI

InChI=1S/C12H21N3O4/c1-12(2,3)19-7-6-18-11-14-9(16-4)8(13)10(15-11)17-5/h6-7,13H2,1-5H3

InChI Key

SXSRFXILHAMHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)N)OC

Origin of Product

United States

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